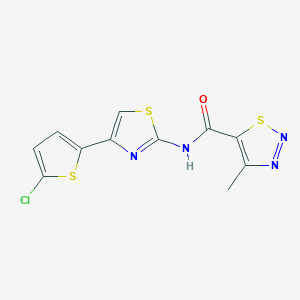
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide" is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. These compounds often exhibit antibacterial, antifungal, and anticancer properties, making them valuable in drug discovery and development.
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives typically involves the formation of a thiadiazole ring, which can be achieved through various methods, including cyclization reactions and ring closure of hydrazinecarbothioamides. For example, the synthesis of N-substituted indole-2-thiols from 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole involves ring opening and intermolecular cyclization via nucleophilic substitution . Similarly, thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties are synthesized through a series of reactions, including the formation of the thiadiazole ring . These methods highlight the versatility and reactivity of thiadiazole derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This ring structure is crucial for the biological activity of these compounds. Spectral studies, such as IR, NMR, and mass spectrometry, are commonly used to confirm the structures of synthesized compounds . The presence of substituents on the thiadiazole ring, such as chloro, methyl, and carboxamide groups, can significantly influence the compound's properties and interactions with biological targets.
Chemical Reactions Analysis
Thiadiazole derivatives undergo various chemical reactions, including ring opening, nucleophilic substitution, and cyclization. The reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating substituents on the ring. For instance, the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides involves dehydrosulfurization and cyclization reactions . These reactions are essential for creating compounds with specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are important for the practical application of these compounds, including their formulation as drugs or agrochemicals. The introduction of various functional groups can modulate these properties to enhance the compound's efficacy and selectivity for its biological targets .
科学的研究の応用
Synthesis and Bioactivity
- A study conducted by Yu et al. (2022) synthesized novel thiochroman-4-one derivatives, including a compound structurally related to the chemical . This compound exhibited significant antibacterial and antifungal activities, outperforming some existing treatments like bismerthiazol and carbendazim in tests against specific pathogens (Yu et al., 2022).
Fungicidal Activity
- Tang Zi-lon (2015) synthesized N-(1,3,4-thiadiazolyl) thiazole carboxamides, showing moderate fungicidal activity against various fungi. The synthesis method highlighted the importance of substituents on the phenyl ring for yield and activity (Tang Zi-lon, 2015).
Nematocidal Activity
- Liu et al. (2022) developed 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group, showing promising nematocidal activities against Bursaphelenchus xylophilus. This indicates potential applications in agriculture for pest control (Liu et al., 2022).
Anticancer Potential
- A study by Gomha et al. (2017) found that thiazole derivatives, similar to the chemical , showed potent anticancer activities, suggesting their potential as pharmacophores in cancer treatment (Gomha et al., 2017).
- Ravinaik et al. (2021) also synthesized N-substituted benzamides with 1,3,4-thiadiazole derivatives, exhibiting significant anticancer activities against various cancer cell lines (Ravinaik et al., 2021).
作用機序
Target of Action
Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that the incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that can act as carbonic anhydrase inhibitors . This suggests that the compound might interact with its targets by inhibiting certain enzymes, leading to changes in cellular processes.
Biochemical Pathways
Given the wide range of biological and physiological functions associated with thiophene and its derivatives , it can be inferred that the compound might affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the known effects of thiophene and its derivatives , it can be inferred that the compound might have a wide range of effects at the molecular and cellular level, potentially influencing various physiological functions.
特性
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4OS3/c1-5-9(20-16-15-5)10(17)14-11-13-6(4-18-11)7-2-3-8(12)19-7/h2-4H,1H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJDWXIERMOCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide](/img/structure/B2545145.png)
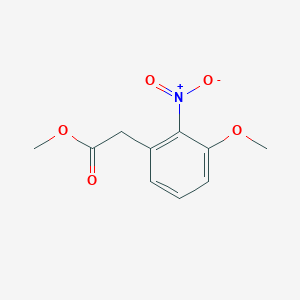
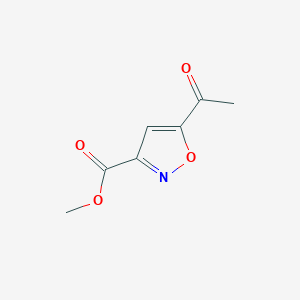
![3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-3-ylpyridine](/img/structure/B2545149.png)
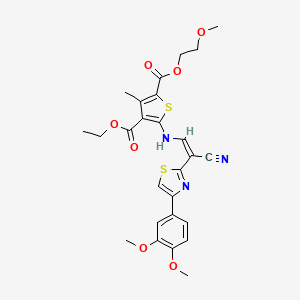
![4-[1-(2-Methoxyethyl)benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2545152.png)

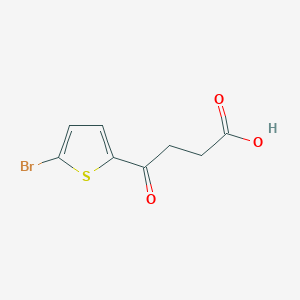
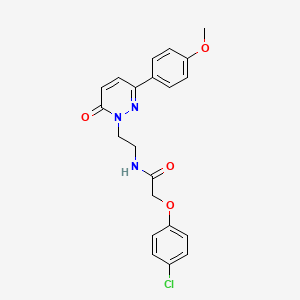
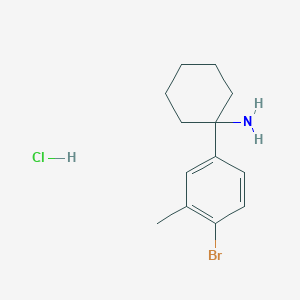

![Ethyl 2-oxo-decahydrocyclohepta[b]pyrrole-3a-carboxylate](/img/structure/B2545160.png)
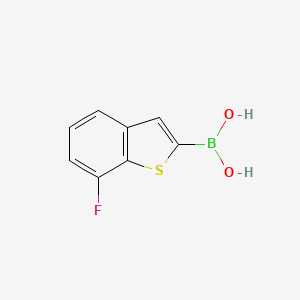
![N-(2-Methoxy-2-phenylbutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545165.png)